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Compound of Interest

Compound Name:
3-(Chloromethyl)-4-

methoxybenzaldehyde

Cat. No.: B122957 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-
(Chloromethyl)-4-methoxybenzaldehyde (CAS No: 5277-09-0), a valuable intermediate in

organic synthesis. Due to its bifunctional nature, possessing both a reactive aldehyde and a

chloromethyl group, this compound serves as a key building block for a variety of more

complex molecules. A thorough understanding of its spectral characteristics is crucial for

reaction monitoring, quality control, and structural verification.

Chemical Structure and Spectroscopic Correlation
The chemical structure of 3-(Chloromethyl)-4-methoxybenzaldehyde dictates its

characteristic spectral features. The following diagram illustrates the relationship between the

molecular structure and the spectroscopic techniques used for its analysis.
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Caption: Relationship between the chemical structure of 3-(Chloromethyl)-4-
methoxybenzaldehyde and the information derived from different spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectral Data
The ¹H NMR spectrum provides information about the chemical environment and connectivity

of the hydrogen atoms in the molecule. The data presented below was obtained in deuterated

dimethyl sulfoxide (DMSO-d₆).

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.88 Singlet (s) 1H
Aldehyde proton (-

CHO)

7.93 Singlet (s) 1H Aromatic proton (H-2)

7.80 Doublet (d) 1H Aromatic proton (H-6)

7.12 Doublet (d) 1H Aromatic proton (H-5)

4.53 Singlet (s) 2H
Chloromethyl protons

(-CH₂Cl)

3.95 Singlet (s) 3H
Methoxy protons (-

OCH₃)

¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their

electronic environments. While experimental data is not widely published, the following table

presents predicted chemical shifts based on established substituent effects.
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Predicted Chemical Shift (δ) ppm Assignment

~192 Aldehyde carbon (C=O)

~162 C-4 (carbon attached to -OCH₃)

~132 C-6

~130 C-1 (carbon attached to -CHO)

~128 C-2

~126 C-3 (carbon attached to -CH₂Cl)

~112 C-5

~56 Methoxy carbon (-OCH₃)

~43 Chloromethyl carbon (-CH₂Cl)

Infrared (IR) Spectroscopy
While an experimental IR spectrum for 3-(Chloromethyl)-4-methoxybenzaldehyde is not

readily available in public databases, the expected characteristic absorption bands can be

predicted based on its functional groups.

Wavenumber (cm⁻¹) Functional Group Vibration

~2850-2750 Aldehyde C-H Stretch

~1700 Aldehyde C=O Stretch

~1600, ~1500 Aromatic C=C Stretch

~1250 Aryl-O-CH₃ Asymmetric Stretch

~1020 Aryl-O-CH₃ Symmetric Stretch

~810 Aromatic C-H
Out-of-plane bend (1,2,4-

trisubstituted)

~700-600 C-Cl Stretch

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b122957?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Mass Spectrometry (MS)
Experimental mass spectra for this compound are not widely available. However, based on its

molecular formula (C₉H₉ClO₂) and molecular weight (184.62 g/mol ), key features in an

electron ionization (EI) mass spectrum can be predicted.

Molecular Ion Peak (M⁺): A peak would be expected at a mass-to-charge ratio (m/z) of 184.

Isotopic Peak (M+2)⁺: Due to the presence of the chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an

approximate 3:1 ratio), an isotopic peak at m/z 186 with an intensity of about one-third of the

molecular ion peak is a characteristic feature.

Fragmentation: Common fragmentation pathways would likely involve the loss of the chlorine

atom, the formyl group, and the methoxy group, leading to fragment ions at various m/z

values.

Experimental Protocols
The following are generalized protocols for the acquisition of spectral data for a solid organic

compound like 3-(Chloromethyl)-4-methoxybenzaldehyde.

NMR Spectroscopy
Sample Preparation: Dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a clean 5 mm NMR tube to remove any particulate matter.

Analysis: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned

and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number

of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of

scans is typically required due to the lower natural abundance of the ¹³C isotope.

FT-IR Spectroscopy (Thin Film Method)
Sample Preparation: Dissolve a small amount (a few milligrams) of the solid sample in a few

drops of a volatile solvent (e.g., dichloromethane or acetone) in a small vial.
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Film Deposition: Place a drop of the resulting solution onto the surface of a clean, dry salt

plate (e.g., NaCl or KBr).

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the

solid compound on the salt plate.

Analysis: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the

spectrum.

Mass Spectrometry (Electron Ionization - EI)
Sample Introduction: Introduce a small amount of the solid sample into the ion source of the

mass spectrometer, typically via a direct insertion probe.

Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded

with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and

fragment.

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer

(e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-

charge ratio.

Detection: A detector records the abundance of each ion, generating a mass spectrum.

Logical Workflow for Spectral Analysis
The following diagram illustrates a logical workflow for utilizing the spectral data to confirm the

structure of 3-(Chloromethyl)-4-methoxybenzaldehyde.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b122957?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b122957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Workflow for Structural Confirmation

Obtain Spectral Data
(NMR, IR, MS)

MS Analysis:
- Determine Molecular Weight (m/z 184)

- Confirm presence of Cl (M+2 peak)

IR Analysis:
- Identify key functional groups

(C=O, C-O, C-Cl, Ar-H)

NMR Analysis:
- ¹H: Determine proton environments, integrations, and couplings

- ¹³C: Identify number of unique carbons

Propose Structure Based on Individual Data

Correlate all spectral data with the proposed structure

Structure Confirmed

Click to download full resolution via product page

Caption: A logical workflow for the confirmation of the chemical structure of 3-
(Chloromethyl)-4-methoxybenzaldehyde using spectral data.

To cite this document: BenchChem. [Spectral Data Analysis of 3-(Chloromethyl)-4-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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